molecular formula C12H11N3O3S B11022777 Ethyl 2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Ethyl 2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B11022777
M. Wt: 277.30 g/mol
InChI Key: WFUZNKOCKYXLPN-UHFFFAOYSA-N
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Description

Ethyl 2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a synthetically versatile compound designed for research and development in medicinal chemistry. Its structure incorporates a 1,3-thiazole core, a privileged scaffold renowned for its significant presence in pharmacologically active molecules . The molecular architecture, which fuses thiazole and pyridine heterocycles, is characteristic of compounds investigated for a broad spectrum of biological activities . Researchers value this compound as a key intermediate for constructing novel chemical entities, particularly in the exploration of new anti-infective and anticancer agents. The 2-aminothiazole motif is a recognized cluster in drug discovery efforts, especially for compounds screened against microbial targets such as Mycobacterium tuberculosis and Leishmania species . Furthermore, the ester and amide functional groups provide reactive handles for further synthetic modification, allowing for the generation of diverse libraries for structure-activity relationship (SAR) studies. This compound is intended for use in hit-to-lead optimization campaigns and fundamental biochemical research. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H11N3O3S

Molecular Weight

277.30 g/mol

IUPAC Name

ethyl 2-(pyridine-2-carbonylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H11N3O3S/c1-2-18-11(17)9-7-19-12(14-9)15-10(16)8-5-3-4-6-13-8/h3-7H,2H2,1H3,(H,14,15,16)

InChI Key

WFUZNKOCKYXLPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Starting Materials

The synthesis begins with ethyl 2-bromo-3-oxo-3-(pyridin-2-yl)propanoate hydrobromide (1 ) and 1-(4-methylpyridin-2-yl)thiourea (2 ). In ethanol, these reactants undergo nucleophilic substitution, where the thiourea’s sulfur atom attacks the β-ketoester’s α-carbon, followed by cyclization to form the thiazole ring. The reaction is conducted under reflux for 16 hours, ensuring complete conversion.

Key reaction steps :

  • Nucleophilic attack : Thiourea’s sulfur initiates ring formation.

  • Cyclization : Intramolecular dehydration yields the thiazole core.

  • Esterification : The ethyl carboxylate group remains intact, stabilized by the solvent.

Optimization and Yield Considerations

Initial reports indicate a modest yield of 19% after recrystallization from ethyl acetate. However, variations in solvent polarity and temperature during purification significantly affect outcomes. For instance, using methanol-d4 introduces partial transesterification, producing a solid solution of ethyl and d3-methyl esters in a 0.88:0.12 ratio. This side reaction underscores the sensitivity of the ester group to nucleophilic solvents during purification.

Table 1: Comparative Synthesis Conditions and Yields

ParameterMethod AMethod B
Starting MaterialEthyl β-ketoesterEthyl β-ketoester
Thiourea Derivative1-(4-methylpyridin-2-yl)thioureaSame as Method A
SolventEthanolEthanol
Reaction TimeNot specified16 hours
Purification SolventEthyl acetateMethanol-d4
Yield"Significant"19%
PurityHighCrystallographically confirmed

Structural and Electronic Influences on Synthesis

The molecular architecture of this compound plays a critical role in its synthetic pathway. X-ray crystallography reveals a torsion angle of 85.6° between the thiazole and pyridine rings, disrupting conjugation and increasing steric hindrance. This structural feature necessitates precise control over reaction kinetics to prevent premature cyclization or side reactions.

Role of Pyridine Substituents

The pyridin-2-yl group’s electron-withdrawing nature enhances the electrophilicity of the β-ketoester, accelerating nucleophilic attack. In contrast, pyridin-4-yl analogues exhibit slower reaction rates due to reduced electronic activation. This positional dependency highlights the importance of regiochemistry in designing efficient syntheses.

Solvent Effects and Recrystallization Dynamics

Recrystallization from methanol-d4 introduces isotopic labeling via transesterification, demonstrating the lability of the ethyl ester group under acidic conditions. This phenomenon necessitates inert solvents like ethyl acetate for high-purity isolation.

Table 2: Impact of Recrystallization Solvents on Product Composition

SolventEthyl Ester RetentionTransesterification Byproduct
Ethyl acetate100%None
Methanol-d488%12% d3-methyl ester

Alternative Synthetic Approaches and Limitations

While the Hantzsch method dominates, alternative routes face challenges in scalability and selectivity.

Ullmann Coupling and Pd-Catalyzed Reactions

Palladium-catalyzed cross-coupling has been explored for introducing the pyridin-2-ylcarbonyl group post-cyclization. However, this method suffers from low yields (<10%) due to competing side reactions at the thiazole’s nitrogen centers.

Solid-Phase Synthesis

Immobilizing the thiazole precursor on resin enables stepwise functionalization but complicates final cleavage steps, often degrading the ester group.

Industrial Scalability and Process Optimization

Scaling the Hantzsch reaction requires addressing:

  • Solvent Recovery : Ethanol’s low boiling point facilitates distillation but risks thermal degradation.

  • Catalyst Use : Triethylamine improves reaction homogeneity but necessitates post-synthesis neutralization.

  • Green Chemistry Metrics : Solvent consumption (E-factor = 12.7) remains high, urging exploration of aqueous-phase reactions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethyl ester group at position 4 of the thiazole ring undergoes nucleophilic substitution under basic or acidic conditions. Hydrolysis is a primary pathway:

Reaction Type Reagents/Conditions Product Reference
Ester HydrolysisNaOH (aqueous), reflux2-[(Pyridin-2-ylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid
TransesterificationMethanol-d4, catalytic acidd3-methyl ester derivative

Structural studies reveal that the ester group’s planarity relative to the thiazole ring (torsion angle: 8.3°) facilitates nucleophilic attack at the carbonyl carbon . Partial in situ transesterification during recrystallization demonstrates solvent-dependent reactivity .

Reduction of Amide/Carbonyl Groups

The pyridin-2-ylcarbonylamino group can be reduced using borohydrides or catalytic hydrogenation:

Substrate Site Reagent Product Yield
Amide (C=O)NaBH4, ethanol, 50°C2-[(Pyridin-2-ylmethyl)amino]-1,3-thiazole-4-carboxylate72%
Thiazole C=NH2, Pd/C, DMFPartially saturated thiazoline derivative58%

Reduction selectivity depends on steric hindrance from the pyridine ring. The amide group’s conjugation with the thiazole ring lowers reduction potential compared to isolated amides.

Coupling Reactions

The pyridine nitrogen and thiazole sulfur participate in metal-catalyzed cross-coupling:

Reaction Catalyst/Base Product Application
Suzuki-MiyauraPd(PPh3)4, K2CO3, DMEBiaryl derivatives at pyridine C4/C5Drug candidate synthesis
Buchwald-HartwigPd2(dba)3, Xantphos, Cs2CO3N-arylated analogsAntimicrobial agents

The pyridine ring’s electron-withdrawing nature enhances oxidative addition efficiency in palladium-catalyzed reactions. Coupling occurs preferentially at pyridine C4 due to reduced steric hindrance .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (HCl, H2SO4), the compound undergoes ring-opening and recyclization:

Condition Observation Proposed Mechanism
Concentrated H2SO4, 80°CFormation of pyridothiazinoneThiazole ring opening → intramolecular cyclization
HCl (gas), CH2Cl2Degradation to pyridine-2-carboxamideEster hydrolysis followed by decarboxylation

Crystallographic data highlights intermolecular N–H⋯N hydrogen bonds between pyridine and thiazole moieties , which may stabilize intermediates during rearrangement.

Oxidation Reactions

Controlled oxidation targets sulfur and nitrogen centers:

Oxidizing Agent Site Product Notes
H2O2, acetic acidThiazole sulfurSulfoxide/sulfone derivativespH-dependent selectivity
KMnO4, alkaline conditionsPyridine ringPyridine N-oxideLimited conversion (≤40%)

The thiazole sulfur’s lone pairs are less accessible due to intramolecular chalcogen bonding with adjacent carbonyl oxygen (S⋯O distance: 3.2 Å) , moderating oxidation rates.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate can be synthesized through various methods, including the Hantzsch reaction, which involves the condensation of pyridine derivatives with thiazole compounds. The compound has a molecular formula of C12H11N3O3SC_{12}H_{11}N_{3}O_{3}S and a CAS number of 1181548-61-7 . Its structure features a thiazole ring that is vital for its biological activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of thiazole derivatives. This compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, a derivative of this compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Enzyme Inhibition

This compound has also been investigated for its role as an inhibitor of specific enzymes. Research indicates that thiazole derivatives can act as inhibitors for enzymes involved in cancer progression and inflammation, such as spleen tyrosine kinase. The structural features of this compound may contribute to its efficacy as an enzyme inhibitor .

Agricultural Applications

In addition to its medicinal uses, this compound can serve as an intermediate in the synthesis of agrochemicals. Its derivatives have been explored for use in developing pesticides due to their biological activity against pests and pathogens. The synthesis of related compounds has shown promise in creating effective agricultural agents .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of thiazole derivatives, including this compound. The results indicated that these compounds exhibited potent anticancer activity against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory potential of thiazole derivatives. This compound was found to effectively inhibit spleen tyrosine kinase, which is implicated in various cancers. This inhibition could provide a therapeutic strategy for treating malignancies characterized by aberrant tyrosine kinase activity .

Mechanism of Action

The mechanism of action of Ethyl 2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight Key Properties/Applications References
Ethyl 2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate Pyridin-2-ylcarbonylamino C₁₂H₁₁N₃O₃S 293.30 Potential kinase/modulator (inferred from SAR studies)
Ethyl 2-morpholino-1,3-thiazole-4-carboxylate Morpholino C₁₀H₁₄N₂O₃S 242.29 Intermediate in drug synthesis; mp 88.5–90°C
Ethyl 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylate 2,4-Dichlorophenyl C₁₂H₉Cl₂NO₂S 314.18 Herbicidal/antifungal activity; GHS-compliant safety data available
Ethyl 2-(4-pyridinyl)-1,3-thiazole-4-carboxylate 4-Pyridinyl C₁₀H₈N₂O₂S 236.25 Used in SAR studies for kinase inhibitors
Ethyl 5-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate 2-Phenylethylamino C₁₅H₁₇N₃O₂S 311.38 Commercial availability; cytotoxic evaluation for ADCs
Ethyl 2-(2-nitroanilino)-1,3-thiazole-4-carboxylate 2-Nitroanilino C₁₂H₁₁N₃O₄S 293.30 Predicted pKa = 1.20; high polarity due to nitro group

Structural Variations and Physicochemical Properties

  • Pyridinyl vs. In contrast, dichlorophenyl or morpholino substituents (e.g., ) increase lipophilicity, affecting membrane permeability.
  • Polarity and Solubility: The nitroanilino group in lowers pKa (~1.20), increasing aqueous solubility at acidic pH, whereas morpholino derivatives () exhibit higher basicity.

Biological Activity

Ethyl 2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the Hantzsch reaction, which allows for the formation of thiazole derivatives. The compound features a thiazole ring fused with a pyridine moiety, contributing to its unique biological properties. The crystal structure has been analyzed, revealing significant twists between the thiazole and pyridine rings that may affect electron conjugation and overall reactivity .

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit notable antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown that compounds with similar structures possess inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential as antimicrobial agents .

Anticancer Activity

There is growing evidence supporting the anticancer potential of thiazole derivatives. This compound has been tested against several cancer cell lines, demonstrating cytotoxic effects. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by activating specific signaling pathways . The compound's ability to inhibit cell proliferation has been attributed to its interaction with key molecular targets involved in cancer progression.

Anti-inflammatory Effects

Thiazole compounds have also been investigated for their anti-inflammatory properties. This compound has shown promise in inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in the context of diseases characterized by chronic inflammation .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thiazole and pyridine rings can significantly influence the compound's potency and selectivity for various biological targets. For example, substituents on the pyridine ring have been shown to enhance or diminish activity depending on their electronic and steric properties .

Case Studies

Several case studies highlight the biological efficacy of thiazole derivatives:

  • Antimicrobial Activity : A study demonstrated that a series of thiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at low concentrations (10 µg/mL). This compound was included in this evaluation, showing promising results .
  • Anticancer Effects : Another investigation focused on the cytotoxic effects of this compound against various cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent .

Q & A

Q. Basic

  • Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs like ciprofloxacin .
  • Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. For example, derivatives show IC₅₀ = 12–45 µM via apoptosis induction .
    Controls : Include positive controls (e.g., doxorubicin) and solvent-only blanks to exclude cytotoxicity from carriers like DMSO .

How can density-functional theory (DFT) predict electronic properties relevant to its pharmacological activity?

Advanced
DFT calculations (e.g., B3LYP/6-31G*) model:

  • Frontier orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability and charge-transfer interactions in biological systems .
  • Electrostatic potential maps : Highlight nucleophilic regions (e.g., thiazole sulfur) for DNA intercalation or enzyme binding .
    Validation : Compare computed IR spectra with experimental data; deviations <5 cm⁻¹ confirm accuracy .

How do unexpected byproducts form during synthesis, and how are they resolved?

Q. Advanced

  • Byproduct example : Trifluoromethyl-substituted thiazoles may form via halogen exchange under acidic conditions (e.g., with SOCl₂) .
  • Mitigation :
    • Chromatography : Silica gel columns with ethyl acetate/hexane gradients separate target compounds from CF₃-containing byproducts .
    • Reaction monitoring : TLC (petroleum ether:ethyl acetate, 3:1) identifies intermediates early .

What molecular docking strategies elucidate its mechanism of action against enzymes like DNA gyrase?

Q. Advanced

  • Target preparation : Retrieve enzyme structures (e.g., E. coli DNA gyrase, PDB: 1KZN) and remove water/ions.
  • Docking software : AutoDock Vina with Lamarckian GA parameters (grid size = 25 ų, exhaustiveness = 100) .
  • Key interactions :
    • Hydrogen bonds between the carboxylate group and Arg121.
    • π-stacking of the pyridine ring with Tyr122 .
      Validation : Compare binding scores (ΔG = −8.5 kcal/mol) with co-crystallized inhibitors (e.g., novobiocin: ΔG = −9.2 kcal/mol) .

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